CHPG Sodium salt
CAS No.: 1303993-73-8
Cat. No.: VC0004737
Molecular Formula: C8H7ClNNaO3
Molecular Weight: 223.59
* For research use only. Not for human or veterinary use.

CAS No. | 1303993-73-8 |
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Molecular Formula | C8H7ClNNaO3 |
Molecular Weight | 223.59 |
IUPAC Name | sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |
SMILES | C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |
Identification System | Value |
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IUPAC Name | sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |
Standard InChIKey | KZRZZIISUUINJT-UHFFFAOYSA-M |
Canonical SMILES | C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |
PubChem CID | 52974246 |
Physical and Chemical Properties
The physical and chemical properties of CHPG Sodium salt determine its behavior in biological systems and influence its applications in experimental settings. Understanding these properties is essential for researchers working with this compound.
Solubility Profile
CHPG Sodium salt demonstrates varying solubility in different solvents, which is critical information for experimental design:
Solvent | Solubility |
---|---|
DMSO | 100 mg/mL (447.25 mM; requires ultrasonication) |
Water | 6.67 mg/mL (29.83 mM; requires ultrasonication, warming, and heating to 80°C) |
This solubility profile indicates that while the compound is highly soluble in DMSO, aqueous solutions require additional processing to achieve adequate dissolution . This information is particularly relevant for in vitro and in vivo experimental protocols.
Biological Activity and Mechanisms of Action
CHPG Sodium salt exhibits significant biological activity primarily through its selective activation of mGluR5 receptors. This selectivity provides researchers with a valuable tool for investigating the specific roles of this receptor subtype in various neurological processes.
Receptor Selectivity
CHPG Sodium salt functions as a selective agonist for metabotropic glutamate receptor 5 (mGluR5) without affecting mGluR1 receptors. This selectivity enables researchers to distinguish the specific functions of mGluR5 from other metabotropic glutamate receptor subtypes. As a tool compound, it has contributed significantly to our understanding of the role of mGluR5 in various neurological processes, including synaptic plasticity and neuroprotection.
Signaling Pathways
Research has demonstrated that CHPG Sodium salt exerts its neuroprotective effects through activation of specific intracellular signaling pathways. The compound has been shown to protect against traumatic brain injury (TBI) both in vitro and in vivo through activation of the ERK and Akt signaling pathways . These pathways are critical in mediating cell survival and reducing neuroinflammation following injury.
Additionally, CHPG Sodium salt attenuates sulfur dioxide (SO₂)-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells . This suggests a potential role for this compound in mitigating neuroinflammatory processes associated with various neurological conditions.
Research Applications and Findings
CHPG Sodium salt has been studied in various experimental models, yielding important insights into its potential therapeutic applications. Key research findings highlight its neuroprotective and anti-inflammatory properties.
Neuroprotective Effects
In vitro and in vivo studies have demonstrated significant neuroprotective effects of CHPG Sodium salt:
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Protection against traumatic brain injury (TBI) through ERK and Akt pathway activation
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Reduction in cerebral lesion volume following experimental injury
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Enhancement of cell viability in models of neurological stress
These findings suggest potential therapeutic applications in conditions involving neuronal damage or degeneration.
Anti-inflammatory Activity
CHPG Sodium salt has demonstrated notable anti-inflammatory effects in microglial cells, particularly through:
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Attenuation of SO₂-induced oxidative stress and inflammation via the TSG-6/NF-κB pathway
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Increased expression of TSG-6 at both mRNA and protein levels
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Protection against cell apoptosis in models of inflammatory stress
These anti-inflammatory properties suggest potential applications in neuroinflammatory conditions and oxidative stress-related disorders affecting the central nervous system.
Experimental Data and Dosage Information
Experimental data from published research provides valuable insights into effective concentrations and administration protocols for CHPG Sodium salt in various experimental models.
In Vitro Studies
In cell culture systems, CHPG Sodium salt has been used at the following concentrations:
Concentration | Duration | Observed Effect |
---|---|---|
10-500 μM | 24 hours | Significant increase in cell viability and decrease in LDH release after SO₂ derivatives treatment |
0.5 mM | 30 minutes | Protection against SO₂-induced apoptosis |
0.5 mM | 30 minutes | Increased expression of TSG-6 at both mRNA and protein levels |
These in vitro studies demonstrate that CHPG Sodium salt is effective at micromolar concentrations, with exposure times varying from 30 minutes to 24 hours depending on the experimental endpoint .
In Vivo Applications
In animal models, CHPG Sodium salt has been administered as follows:
Administration Route | Concentration | Duration | Observed Effect |
---|---|---|---|
Injection | 250 nM | 7 days | Significant reduction in cerebral lesion volume |
This in vivo data suggests that CHPG Sodium salt can effectively reduce brain injury when administered at nanomolar concentrations over a period of days . This information is particularly relevant for researchers designing in vivo experiments or considering potential therapeutic applications.
Comparative Analysis with Related Compounds
While CHPG Sodium salt has specific applications as an mGluR5 agonist, it belongs to a broader family of metabotropic glutamate receptor modulators. Comparing its properties with related compounds provides context for understanding its unique characteristics and applications.
Structure-Activity Relationships
The selective activity of CHPG Sodium salt for mGluR5 over mGluR1 can be attributed to specific structural features, particularly the chloro and hydroxy substitutions on the phenyl ring. These structural elements confer selective binding properties that distinguish it from other glutamate receptor modulators.
Limitations and Considerations
Despite its valuable research applications, there are important considerations and limitations when working with CHPG Sodium salt:
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Limited water solubility necessitates special preparation techniques for aqueous solutions
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Potential variations in efficacy across different cell types and experimental models
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The need for careful concentration selection in experimental design based on the specific application
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